molecular formula C16H16FN3O2 B2406110 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide CAS No. 2194846-02-9

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide

Cat. No.: B2406110
CAS No.: 2194846-02-9
M. Wt: 301.321
InChI Key: KJFAMMDJMOXEOW-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylpyrimidine moiety linked to a fluorophenoxyacetamide group, which contributes to its distinct chemical and physical properties.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopropylpyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyrimidine ring.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate electrophile.

    Coupling of the Two Moieties: The final step involves coupling the cyclopropylpyrimidine core with the fluorophenoxyacetamide group using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-chlorophenoxy)acetamide
  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-bromophenoxy)acetamide
  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-13-3-1-2-4-15(13)22-9-16(21)18-8-12-7-14(11-5-6-11)20-10-19-12/h1-4,7,10-11H,5-6,8-9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFAMMDJMOXEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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